

kinetic studies of hexyl azide in cycloaddition reactions

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Compound Focus: Hexyl azide

CAS No.: 6926-45-0

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Kinetic Data and Reactivity Comparison

The table below summarizes key kinetic parameters and reactivity trends for alkyl azides in cycloaddition reactions, based on experimental studies.

Azide Compound	Reaction Type / Conditions	Key Kinetic or Outcome Data	Reference / Experimental Context
8-Azidooctanoic Acid (alkyl azide)	CuAAC on cell surfaces with Alexa Fluor 647-alkyne, 100 μ M Cu, BTAA ligand	Fluorescence labeling signal used as a benchmark for comparison.	Cell-based assay; signal intensity reflects reaction efficiency [1].
Picolyl Azide 4 (chelating alkyl azide)	CuAAC on cell surfaces, same conditions as above	25-fold faster (kinetically enhanced) than 8-azidooctanoic acid.	Chelating azide raises effective Cu concentration at reaction site [1].
Picolyl Azide 4	CuAAC with 7-ethynyl coumarin, 10 μ M CuSO ₄ , no external ligand	~38-81% conversion in 30 min; non-chelating azide (1 & 3): no product.	Fluorogenic assay shows dramatic rate enhancement from chelation [1].

Azide Compound	Reaction Type / Conditions	Key Kinetic or Outcome Data	Reference / Experimental Context
Picolyl Azide 4	CuAAC with 7-ethynyl coumarin, 10 μ M CuSO ₄ , with THPTA ligand	Reaction completed in <5 min.	Ligand accelerates reaction and protects from ROS [1].
Nap-FFK-Azi (peptide-azide)	Metal-free, assembly-driven with Nap-FFG-Alk in aqueous solution	High regioselectivity for 1,4-triazole; reaction driven by supramolecular assembly.	Reaction occurs over 7 days at 4°C under self-assembly conditions [2].

Experimental Protocols for Kinetic Assessment

Here are detailed methodologies for key experiments from the search results that you can adapt for evaluating **hexyl azide** performance.

Protocol 1: Fluorogenic CuAAC Kinetics in Solution

This protocol, adapted from a study on chelating azides, is ideal for quantifying reaction rates in solution [1].

- **Key Reagent: 7-Ethynyl coumarin.** Its fluorescence increases significantly upon triazole formation, allowing real-time monitoring.
- **Procedure:**
 - Prepare a reaction mixture containing the **hexyl azide**, 7-ethynyl coumarin, and a copper source (e.g., CuSO₄) in a suitable buffer or solvent.
 - To improve biocompatibility and rate, include a coordinating ligand like **THPTA** (tris(3-hydroxypropyltriazolylmethyl)amine) at a 4:1 molar ratio to copper [1].
 - Initiate the reaction and monitor the increase in fluorescence (excitation ~400 nm, emission ~465 nm) over time using a plate reader or fluorometer.
 - Calculate conversion percentages and observed rate constants (k_{obs}) from the fluorescence time course data.

Protocol 2: Kinetic Analysis via HPLC

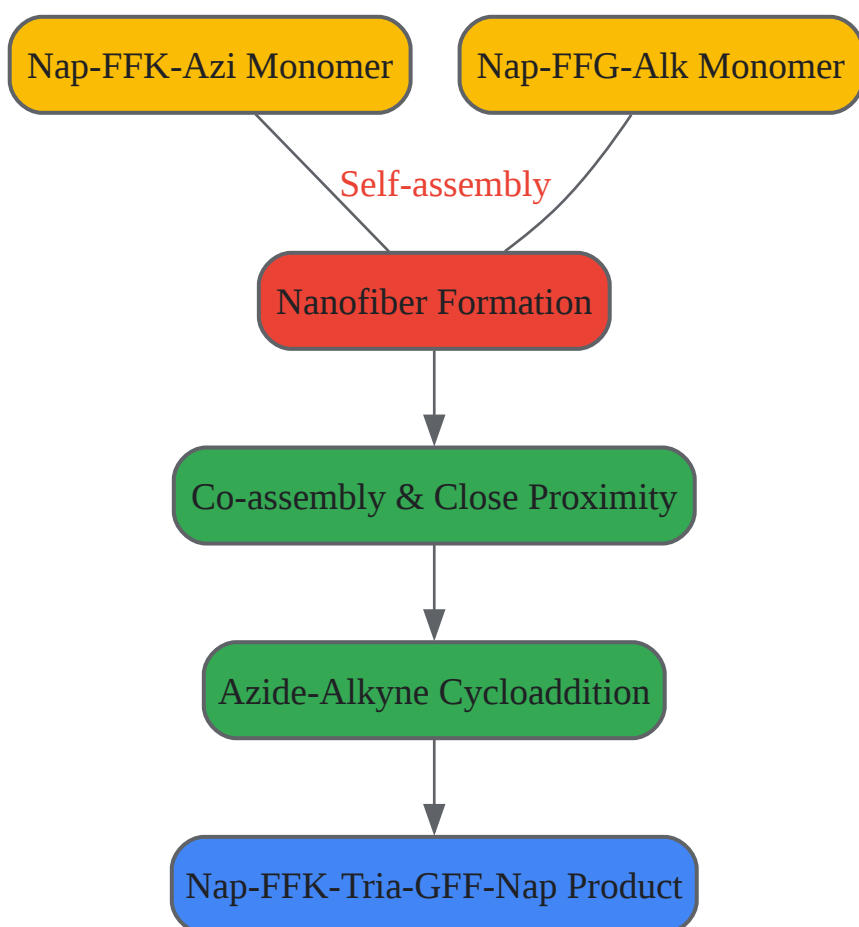
This method, used in a study of metal-free cycloadditions, is excellent for separating and quantifying reactants and products [2].

- **Procedure:**

- Set up the cycloaddition reaction between **hexyl azide** and your target alkyne.
- At predetermined time intervals, withdraw aliquots from the reaction mixture.
- Quench the aliquots if necessary (e.g., by cooling or adding a chelator for CuAAC) and analyze them by **High-Performance Liquid Chromatography (HPLC)**.
- Use the peak areas of the starting azide and the triazole product in the HPLC chromatogram to calculate conversion yields and reaction rates over time.

Assembly-Driven Metal-Free Cycloaddition Workflow

For a visual summary of the metal-free, assembly-driven cycloaddition process studied in one of the papers, the following diagram illustrates the key stages.



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This methodology demonstrates a metal-free approach where spatial organization drives the reaction [2].

Key Takeaways for Your Guide

- **Azide Structure is Crucial:** The reactivity of an alkyl azide like **hexyl azide** is not fixed. Incorporating copper-chelating groups (e.g., picolyl) can dramatically enhance kinetics in CuAAC [1].
- **Ligands are Essential for Biocompatibility:** For applications in drug development, using copper-chelating ligands (THPTA, BTAA) is mandatory. They accelerate the reaction and reduce copper-induced toxicity [1].
- **Alternative Pathways Exist:** Metal-free cycloadditions, while slower, are viable when copper is undesirable. Control over reaction conditions, such as supramolecular assembly, can impart high regioselectivity [2].

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References

1. Fast, Cell-compatible Click Chemistry with Copper- ... [pmc.ncbi.nlm.nih.gov]
2. Assembly drives regioselective azide -alkyne cycloaddition reaction [nature.com]

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